Home > Products > Screening Compounds P89214 > N-[(3,5-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide
N-[(3,5-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide -

N-[(3,5-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

Catalog Number: EVT-3822254
CAS Number:
Molecular Formula: C18H12Cl2N2OS
Molecular Weight: 375.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide (Iprodione)

Compound Description: Iprodione is a widely used dicarboximide fungicide. It is categorized as moderately toxic to small animals and a probable human carcinogen. Bacterial degradation studies indicate hydrolysis of the N-1 amide bond as the initial degradation step.

N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine

Compound Description: This compound is the initial degradation product of iprodione, formed by hydrolysis of its N-1 amide bond.

(2Z)-2-Bromo-3-[3,5-dibromo-4-(ethylamino)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Compound Description: This compound is a brominated chalcone derivative containing both 3,5-dibromo-4-phenyl and 2,4-dichlorophenyl moieties. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bond interactions.

7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 1)

Compound Description: Compound 1 is a 2-anilinoquinazolin-4(3H)-one derivative demonstrating in vitro inhibitory activity against SARS-CoV-2 and MERS-CoV. In vivo studies using hACE2 transgenic mice showed improved survival rates and reduced lung viral load, suggesting its potential as an oral antiviral drug candidate.

N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (Compound 2)

Compound Description: Compound 2, also a 2-anilinoquinazolin-4(3H)-one derivative, exhibited in vitro antiviral activity against SARS-CoV-2 and MERS-CoV. Like Compound 1, it improved survival rates and reduced lung viral load in hACE2 transgenic mice.

N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (Compound 3)

Compound Description: Compound 3, a 2-anilinoquinazolin-4(3H)-one derivative with a 3,5-difluorophenyl group, showed similar antiviral activity and in vivo efficacy to Compounds 1 and 2.

N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide (DM-PIT-1)

Compound Description: DM-PIT-1 is a non-lipid, small molecule inhibitor of phosphatidylinositol-3,4,5-triphosphate/Pleckstrin homology (PIP3/PH) binding and exhibits both in vitro and in vivo anti-tumor activity. Its low aqueous solubility led to the development of micellar formulations using PEG2000-PE for enhanced delivery.

[[(3,5-dichlorophenyl)amino]carbonyl]thioglycolic acid (DCTA)

Compound Description: DCTA is a metabolite of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a thiazolidinedione derivative potentially implicated in drug-induced hepatotoxicity. It exhibits significant cytotoxicity in HepG2 cells, surpassing DCPT and its further degradation product, 3,5-dichlorophenyl isocyanate (DPI).

3,5-dichlorophenyl isocyanate (DPI)

Compound Description: DPI is a degradation product of DCTA, formed through the breakdown of the thioglycolic acid moiety. It exhibits cytotoxicity in HepG2 cells, though less pronounced than DCTA.

2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile (Compound 4)

Compound Description: Compound 4 is an impurity identified during the synthesis of Lamotrigine, an anticonvulsant drug.

N-guanidinyl-2,3-dichlorobenzamide (Compound 6)

Compound Description: Compound 6 is another Lamotrigine synthesis impurity. It features a dichlorobenzamide structure.

3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one (Compound 8)

Compound Description: This compound is also an impurity identified during Lamotrigine synthesis.

N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (Compound 9)

Compound Description: Compound 9 is a Lamotrigine synthesis impurity featuring two dichlorophenyl groups attached to a triazine ring.

3,5-bis-(2,3-dichlorobenzamido)-6-(2,3-dichlorophenyl)-1,2,4-triazine (Compound 10)

Compound Description: Compound 10 is a Lamotrigine synthesis impurity featuring three dichlorophenyl groups connected to a triazine core.

1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol

Compound Description: This chiral compound has been synthesized in 93% enantiomeric excess via an asymmetric reduction of the corresponding ketone, catalyzed by a ketoreductase and NADPH as a cofactor in DMSO. It serves as a potential precursor for the synthesis of enantiopure clenbuterol.

(S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide

Compound Description: This chiral compound has been synthesized with an enantiomeric excess of >98% using the same biocatalytic system as for 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol. Like the previous compound, it serves as a potential synthon for the preparation of enantiomerically pure clenbuterol.

2-(4-amino-3,5-dichlorophenyl)-3-hydroxy-4(1H)-quinolinone-7-carboxamides

Compound Description: This family of compounds represents a series of quinolinonato ligands used to form copper(II) mixed-ligand complexes with potent antitumor activity against various human cancer cell lines. They are N-substituted at the 7-carboxamide position, with varying groups such as propyl, isobutyl, cyclohexyl, benzyl, and p-xylyl.

Properties

Product Name

N-[(3,5-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

Molecular Formula

C18H12Cl2N2OS

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C18H12Cl2N2OS/c19-12-8-13(20)10-14(9-12)21-18(24)22-17(23)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H2,21,22,23,24)

InChI Key

IJBGKLSONSRPAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.